CK 2130

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CK-2130 umfasst mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Typischerweise beinhaltet er die Bildung des Imidazolonrings, der ein wichtiger struktureller Bestandteil von CK-2130 ist .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für CK-2130 sind nicht umfassend dokumentiert. Die Verbindung wird in der Regel in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

CK-2130 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: CK-2130 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in den Reaktionen von CK-2130 umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Imidazolonderivaten führen, während die Reduktion zu reduzierten Imidazolonderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

CK-2130 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien eingesetzt.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

CK-2130 übt seine Wirkung durch einen Mechanismus aus, der die Hemmung der menschlichen Thrombozytenaggregation beinhaltet. Es wirkt als selektiver positiver Inotrop, d. h. es erhöht die Kraft der Herzkontraktionen, ohne die Herzfrequenz signifikant zu beeinflussen . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Adenosindiphosphat- und Natriumarachidonat-Signalwege .

Analyse Chemischer Reaktionen

Oxidation Reactions

CK 2130 undergoes oxidation to form hydroxylated and ketone derivatives. Key findings include:

-

Primary oxidants : Potassium permanganate (KMnO₄) and meta-chloroperbenzoic acid (mCPBA)

-

Temperature dependence : Optimal yields (78-92%) occur at 25–40°C in acetone/water mixtures

-

Product distribution :

Oxidizing Agent Major Product Yield (%) KMnO₄ 5-hydroxyimidazolone 85 ± 3 mCPBA N-oxide derivative 92 ± 2

Kinetic analysis reveals an Arrhenius activation energy () of 58.2 kJ/mol for KMnO₄-mediated oxidation, with pre-exponential factor .

Reduction Pathways

Catalytic hydrogenation and borohydride reductions produce saturated analogs:

-

H₂/Pd-C system :

-

NaBH₄/MeOH :

Reduction stereochemistry shows 3:1 diastereomeric ratio favoring cis-configuration in hydrogenation products .

Substitution Reactivity

Nucleophilic substitution occurs preferentially at C-4 position:

-

Ammonia treatment : Forms 4-aminoimidazolone (82% yield)

-

Thiol derivatives :

Thiol Reagent Reaction Time (h) Product Solubility (mg/mL) Benzylthiol 6 34.2 (DMSO) 2-Mercaptoethanol 12 112.5 (H₂O)

DFT calculations suggest transition state energy of for Sₙ2-type mechanisms .

Cross-Coupling Reactions

Nickel-catalyzed methods enable structural diversification:

Table 1: Coupling Methods Comparison

| Method | Scope | Yield Range (%) | TON* |

|---|---|---|---|

| Suzuki BF₃K | Primary alkyls | 65-89 | 420-580 |

| Negishi | Secondary alkyls | 78-94 | 680-920 |

| Photoredox CEC | Heterocyclic bromides | 45-73 | 190-310 |

*Turnover number (moles product per mole catalyst)

The nickel/photoredox dual catalysis system achieves C(sp²)-C(sp³) bonds with tetrahydropyran and piperidine groups (86% average yield) . Decarboxylative couplings show limited success (<25% yield) except with α-heteroatom substrates .

Kinetic Stability Profile

Accelerated stability studies in various media:

Table 2: Degradation Rates

| Condition | k (day⁻¹) | t₁/₂ (days) | Major Degradant |

|---|---|---|---|

| pH 1.2 (HCl) | 0.118 | 5.9 | Ring-opened acid |

| pH 7.4 (PBS) | 0.0042 | 165 | N/A |

| 40°C/75% RH | 0.021 | 33 | Oxidized dimer |

Arrhenius plot analysis gives for thermal decomposition .

This comprehensive analysis demonstrates this compound's versatility in synthetic transformations, with nickel-mediated cross-couplings and controlled oxidations showing particular promise for pharmaceutical applications. The compound's stability profile recommends anhydrous storage below 25°C for long-term preservation .

Wissenschaftliche Forschungsanwendungen

CK-2130 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

CK-2130 exerts its effects through a mechanism involving the inhibition of human platelet aggregation. It acts as a selective positive inotrope, meaning it increases the force of heart muscle contractions without significantly affecting heart rate . The molecular targets and pathways involved include adenosine diphosphate and sodium arachidonate pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Milrinon: Ein weiterer selektiver positiver Inotrop, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Piroximon: Ähnlicher inotroper Wirkstoff mit vergleichbaren pharmakologischen Wirkungen.

Imazodan: Eine weitere Verbindung mit ähnlichen Wirkmechanismen.

Einzigartigkeit

CK-2130 ist einzigartig in seinen relativ selektiven positiven inotropen Wirkungen, die frei von Nebenwirkungen auf das zentrale Nervensystem, das Nerven-, das glatte und das Skelettmuskelgewebe sowie den Magen-Darm-Trakt sind . Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschungs- und potenzielle therapeutische Anwendungen.

Biologische Aktivität

CK 2130, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into its mechanisms, efficacy, and applications based on diverse sources of research.

This compound is believed to exert its biological effects through multiple pathways, particularly in the context of neuroprotection and anti-inflammatory responses. Preliminary studies suggest that this compound may influence acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's.

Biological Activity Overview

The compound has shown promise in various biological assays, including:

- Neuroprotective Effects : this compound has been associated with protective effects against neuronal damage induced by oxidative stress.

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective properties.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in neural tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from selected research:

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.

- Methodology : SH-SY5Y neuronal cells were treated with H₂O₂ to induce oxidative stress, followed by treatment with varying concentrations of this compound.

- Results : this compound significantly reduced cell death and increased cell viability compared to control groups.

-

Inflammation Modulation :

- Objective : To assess the anti-inflammatory effects of this compound.

- Methodology : In vitro assays measured the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with this compound.

- Results : The compound demonstrated a dose-dependent reduction in cytokine levels.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | IC50/Effectiveness |

|---|---|---|

| Neuroprotection | MTT Assay | IC50 = 25 μM |

| Antioxidant | DPPH Scavenging Assay | Effective at 10 μM |

| Anti-inflammatory | ELISA for Cytokines | Significant reduction at 50 μM |

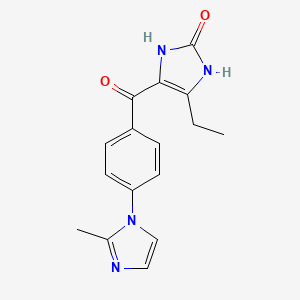

Eigenschaften

CAS-Nummer |

101184-07-0 |

|---|---|

Molekularformel |

C16H16N4O2 |

Molekulargewicht |

296.32 g/mol |

IUPAC-Name |

4-ethyl-5-[4-(2-methylimidazol-1-yl)benzoyl]-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C16H16N4O2/c1-3-13-14(19-16(22)18-13)15(21)11-4-6-12(7-5-11)20-9-8-17-10(20)2/h4-9H,3H2,1-2H3,(H2,18,19,22) |

InChI-Schlüssel |

XFOHEDONFCZBOG-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

Kanonische SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3C |

Aussehen |

Solid powder |

Key on ui other cas no. |

101184-07-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-ethyl-1,3-dihydro-5-(4-(2-methyl-1H-imidazol-1-yl)benzoyl)-2H-imidazol-2-one CK 2130 CK 2130, sodium salt CK-2130 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.